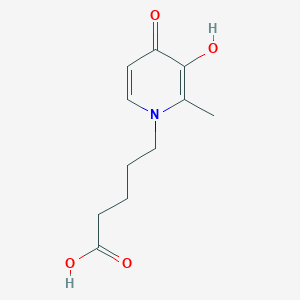
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a pyridine ring fused with a pentanoic acid chain, featuring hydroxyl and oxo functional groups. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) typically involves the Maillard reaction, where reducing carbohydrates react with free amino groups of amino acids, peptides, and proteins . This reaction is known for producing complex structural networks, including the formation of 3-hydroxy-4-oxo-2-methyl-4(1H)-pyridinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The Maillard reaction conditions, such as temperature, pH, and the presence of specific catalysts, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the oxo group can produce alcohols.
科学研究应用
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) has several scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and its products.
Medicine: Its derivatives are investigated for potential therapeutic applications, including antimicrobial and antioxidant properties.
作用机制
The mechanism of action of 1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) involves its ability to participate in various chemical reactions due to its functional groups. The hydroxyl and oxo groups allow it to act as both a nucleophile and an electrophile, facilitating a range of reactions. Its metal-chelating properties are particularly significant in biological systems, where it can bind to metal ions and influence their activity .
相似化合物的比较
Similar Compounds
Maltol: 3-Hydroxy-2-methyl-4H-pyran-4-one, a compound with similar metal-chelating properties.
Isomaltol: 3-Hydroxy-2-methyl-γ-pyrone, another compound formed during the Maillard reaction.
Uniqueness
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) is unique due to its specific structure, which combines a pyridine ring with a pentanoic acid chain. This structure allows it to participate in a wider range of reactions compared to similar compounds like maltol and isomaltol, which have simpler structures.
属性
CAS 编号 |
480436-59-7 |
|---|---|
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
5-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-8-11(16)9(13)5-7-12(8)6-3-2-4-10(14)15/h5,7,16H,2-4,6H2,1H3,(H,14,15) |
InChI 键 |
YVJLKBKZOPHLCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CN1CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















